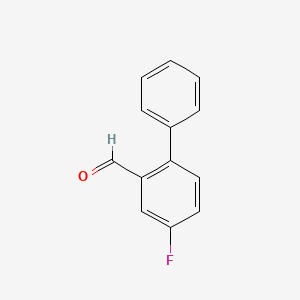

5-Fluoro-2-phenylbenzaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H9FO |

|---|---|

Molecular Weight |

200.21 g/mol |

IUPAC Name |

5-fluoro-2-phenylbenzaldehyde |

InChI |

InChI=1S/C13H9FO/c14-12-6-7-13(11(8-12)9-15)10-4-2-1-3-5-10/h1-9H |

InChI Key |

NUZBQJXGPAVHKA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)F)C=O |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei. For 5-Fluoro-2-phenylbenzaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments allows for a comprehensive structural assignment.

Proton (¹H) NMR for Structural and Stereochemical Analysis

Proton (¹H) NMR spectroscopy is a primary tool for identifying the chemical environment of hydrogen atoms within a molecule. In this compound, the spectrum is expected to show distinct signals corresponding to the aldehydic proton and the protons on the two separate aromatic rings.

The aldehydic proton (-CHO) is highly deshielded and typically appears as a singlet in the downfield region of the spectrum, generally between 9.5 and 9.9 ppm. pdx.edu The aromatic region (typically 7.0-8.5 ppm) would display a more complex set of signals due to the protons on both the fluorinated benzaldehyde (B42025) ring and the unsubstituted phenyl ring. The protons on the phenyl ring would likely appear as a multiplet, while the three protons on the fluorobenzaldehyde ring would exhibit splitting patterns influenced by both neighboring protons (homonuclear coupling) and the fluorine atom (heteronuclear coupling).

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde H | 9.5 - 9.9 | Singlet (s) |

| Aromatic H's | 7.0 - 8.5 | Multiplet (m) |

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of a molecule. For this compound, a total of 13 distinct carbon signals are expected, as all carbon atoms are in unique chemical environments.

The aldehyde carbonyl carbon is the most deshielded, with a characteristic chemical shift typically found above 190 ppm. The carbon atom directly bonded to the fluorine (C5) will appear as a doublet due to one-bond ¹³C-¹⁹F coupling (¹JCF), a key feature in identifying its position. The other aromatic carbons will resonate in the typical range of 110-160 ppm. The signals for carbons ortho and meta to the fluorine atom will also exhibit smaller ²JCF and ³JCF couplings, respectively. The presence of the ortho-phenyl group will influence the chemical shifts of the adjacent carbons on the benzaldehyde ring due to electronic and steric effects. fiveable.me

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected Coupling |

| Aldehyde C=O | > 190 | Singlet |

| C-F | 160 - 170 | Doublet (¹JCF) |

| C-CHO | 135 - 145 | Singlet |

| C-Ph | 130 - 140 | Singlet |

| Aromatic C's | 110 - 160 | Singlets/Doublets |

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization and Reaction Monitoring

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. azom.com Given that ¹⁹F is a 100% naturally abundant nucleus with a high gyromagnetic ratio, this method provides clean spectra with a wide chemical shift range, making it excellent for identifying and quantifying fluorinated species.

For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom attached to the aromatic ring. The chemical shift for aryl fluorides typically falls within the range of -100 to -140 ppm relative to a CFCl₃ standard. azom.com The multiplicity of this signal will be a multiplet due to coupling with the ortho and meta protons on the ring (³JHF and ⁴JHF). This technique is also exceptionally useful for monitoring the progress of reactions involving the synthesis or modification of the fluorinated ring. azom.com

Analysis of Spin-Spin Coupling Constants (e.g., ¹JCH) and Ortho-Substitution Effects

Spin-spin coupling constants (J-couplings) provide valuable information about the connectivity and geometry of a molecule. The one-bond coupling between the aldehyde carbon and its directly attached proton (¹JCH) is particularly informative. For benzaldehyde, the ¹JCH of the formyl group is approximately 174.0 Hz. acs.org

The presence of an ortho substituent has a profound impact on this value. Research on substituted benzaldehydes has shown that electronegative substituents in the ortho position significantly increase the ¹JCH coupling constant. nih.govnih.gov This phenomenon is attributed to a proximity effect of electrostatic origin rather than traditional hyperconjugative interactions. acs.org The ortho substituent alters the polarization and hybridization of the C-H bond of the aldehyde group. nih.gov In this compound, the bulky phenyl group at the C2 (ortho) position exerts significant steric and electronic influence, which would be expected to increase the ¹JCH value compared to unsubstituted benzaldehyde. This ortho-substitution effect is a critical diagnostic tool for confirming the substitution pattern of the benzaldehyde ring. acs.orgnih.gov

Vibrational Spectroscopy for Conformational and Force Field Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would be characterized by several key absorption bands.

The most prominent band would be the strong C=O stretching vibration of the aldehyde group, expected in the region of 1700-1720 cm⁻¹. The aromatic nature of the molecule would be confirmed by C=C stretching vibrations within the rings (around 1450-1600 cm⁻¹) and C-H stretching vibrations above 3000 cm⁻¹. The presence of the fluorine substituent is indicated by a strong C-F stretching band, typically observed in the 1200-1250 cm⁻¹ region.

Table 3: Characteristic FT-IR Data for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aldehyde C-H | Stretch | 2720 - 2820 | Medium |

| Aldehyde C=O | Stretch | 1700 - 1720 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong |

| C-F | Stretch | 1200 - 1250 | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In its most common form, electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, causing it to lose an electron and form a positively charged molecular ion (M⁺). This molecular ion is often energetically unstable and breaks apart into smaller, charged fragments. The resulting mass spectrum is a plot of ion intensity versus m/z, which serves as a molecular fingerprint and allows for the determination of the molecular weight and structural features. chemguide.co.uk

For this compound (C₁₃H₉FO, molecular weight ≈ 200.21 g/mol ), the mass spectrum would provide the m/z of its molecular ion and a characteristic fragmentation pattern. The fragmentation of aromatic aldehydes is well-understood and typically involves initial cleavages adjacent to the carbonyl group. libretexts.orgdocbrown.info

Molecular Ion (M⁺): The peak corresponding to the intact molecule minus one electron, [C₁₃H₉FO]⁺, would appear at m/z 200.

[M-1]⁺ Peak: A very common fragmentation pathway for aldehydes is the loss of the aldehydic hydrogen atom, resulting in a stable acylium ion. This would produce a strong peak at m/z 199, corresponding to the [C₁₃H₈FO]⁺ ion. docbrown.info

[M-29]⁺ Peak: Loss of the entire aldehyde group (-CHO) as a radical is another characteristic fragmentation. This involves cleavage of the bond between the aromatic ring and the carbonyl carbon, leading to a peak at m/z 171 for the [C₁₂H₉F]⁺ ion. docbrown.info

Phenyl and Fluorophenyl Cations: Further fragmentation can occur. Cleavage of the C-C bond between the two rings or loss of CO from the acylium ion can lead to fragments corresponding to the phenyl cation [C₆H₅]⁺ at m/z 77 and the fluorophenyl cation [C₆H₄F]⁺ at m/z 95.

The relative intensities of these peaks provide further structural information, with the most stable ions typically yielding the most abundant peaks.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Ionic Species | Formula | Description |

| 200 | Molecular Ion | [C₁₃H₉FO]⁺ | Intact molecule after ionization. |

| 199 | [M-H]⁺ | [C₁₃H₈FO]⁺ | Loss of the aldehydic hydrogen atom. |

| 171 | [M-CHO]⁺ | [C₁₂H₈F]⁺ | Loss of the formyl radical (-CHO). |

| 95 | Fluorophenyl Cation | [C₆H₄F]⁺ | Fragment corresponding to the fluorinated phenyl ring. |

| 77 | Phenyl Cation | [C₆H₅]⁺ | Fragment corresponding to the unsubstituted phenyl ring. |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, one can deduce the electron density distribution and thus the atomic positions, bond lengths, bond angles, and torsional angles of the molecule. This technique provides an unambiguous picture of the molecule's conformation and how it packs to form a solid.

A crystallographic study of this compound would reveal critical details about its solid-state architecture. Key structural parameters that would be determined include:

Molecular Conformation: The dihedral angle between the planes of the two aromatic rings is a crucial conformational feature. This angle is determined by a balance between steric hindrance from the ortho-substituents and the electronic effects favoring conjugation (planarity).

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would confirm the molecular connectivity and reveal any structural distortions caused by steric strain or electronic effects from the fluorine and phenyl substituents.

Intermolecular Interactions: The analysis would show how individual molecules are arranged in the crystal lattice. This allows for the identification of non-covalent interactions, such as C-H···O hydrogen bonds between the aldehyde oxygen of one molecule and aromatic hydrogens of a neighbor, or π-π stacking interactions between the aromatic rings. nih.gov These interactions govern the physical properties of the solid, such as its melting point and stability.

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, along with the space group symmetry, define the fundamental repeating unit of the crystal.

While a specific crystal structure for this compound is not publicly available in crystallographic databases as of this writing, the information that would be obtained from such an analysis is fundamental to understanding its structure-property relationships in the solid state.

Theoretical and Computational Chemistry Investigations

High-Level Ab Initio Computational MethodsSearches for studies employing high-level ab initio methods, which offer a greater degree of theoretical accuracy than DFT for certain properties, yielded no results for 5-Fluoro-2-phenylbenzaldehyde.

Due to the absence of specific research data for "this compound," the requested article with detailed findings and data tables cannot be generated.

Quantum Chemical Descriptors and Structure-Reactivity Correlations

Nuclear Quadrupole Coupling Constants (NQCC) provide a sensitive probe of the local electronic environment around a nucleus with a non-spherical charge distribution (a quadrupole moment). For molecules containing halogen atoms like fluorine, theoretical calculations of NQCC can serve as a stringent test of the quality of the calculated wavefunction and provide detailed information about the charge distribution and bonding. researchgate.net

While fluorine-19 has a nuclear spin of 1/2 and thus no nuclear quadrupole moment in its ground state, computational studies on related halogen-substituted aromatic aldehydes can provide insights into the electronic effects of substituents. For instance, in pyrrolecarbaldehydes, long-range coupling constants have been used to determine the conformational preferences of the aldehyde group as influenced by various substituents. rsc.org Similar computational approaches could be applied to this compound to understand the interplay between the fluorine and phenyl substituents in modulating the local electronic structure.

The adiabatic electron affinity (AEA) is a fundamental electronic property that quantifies the energy change when an electron is added to a neutral molecule to form an anion in its relaxed geometry. It is a crucial parameter for understanding electron-transfer processes.

Computational studies on monosubstituted benzaldehydes have shown that high-level composite methods, particularly G3B3 and CBS-QB3, can provide highly accurate AEA values. researchgate.net The nature and position of substituents significantly influence the AEA. Electron-withdrawing groups tend to increase the AEA, stabilizing the resulting anion, while electron-donating groups generally decrease it. researchgate.net

For this compound, the fluorine atom at the 5-position acts as an electron-withdrawing group through its inductive effect, which would be expected to increase the AEA relative to unsubstituted benzaldehyde (B42025). The phenyl group at the 2-position can have a more complex influence, potentially acting as either an electron-donating or -withdrawing group depending on its orientation and interaction with the rest of the molecule.

Expected Trends in AEA for Substituted Benzaldehydes

| Substituent | Electronic Effect | Expected Impact on AEA |

| Electron-Donating Group (e.g., -OCH3) | Increases electron density on the aromatic ring. | Decrease |

| Electron-Withdrawing Group (e.g., -NO2) | Decreases electron density on the aromatic ring. | Increase |

| Halogen (e.g., -F) | Inductively electron-withdrawing, resonantly electron-donating. | Increase (inductive effect typically dominates) |

| Phenyl Group | Can be weakly electron-donating or -withdrawing. | Variable, depends on position and conformation |

The electronic properties of this compound are significantly influenced by the interplay of the fluoro and phenyl substituents. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The phenyl group's effect is more nuanced and depends on its torsional angle with respect to the benzaldehyde ring.

Computational studies on various substituted aromatic systems have provided a framework for understanding these effects. mdpi.comnih.govrsc.orgnih.gov The electronic effects of substituents can be quantified through various descriptors, including Hammett constants and calculated atomic charges or molecular orbital energies. These studies generally show that electron-withdrawing substituents stabilize the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to changes in the molecule's reactivity and spectral properties. nih.gov

In the case of this compound, the fluorine atom is expected to lower the energies of the frontier molecular orbitals. The phenyl group's impact will depend on the degree of π-conjugation with the benzaldehyde ring, which is influenced by steric hindrance from the adjacent aldehyde group.

Computational Elucidation of Reaction Mechanisms

Computational chemistry has become an indispensable tool for elucidating the mechanisms of organic reactions. rsc.org For a molecule like this compound, computational studies can provide detailed insights into various potential reaction pathways.

For instance, studies on nitro-substituted benzaldehydes have successfully used computational methods to understand their participation in cycloaddition reactions. acs.org Similarly, the mechanisms of electrophilic aromatic substitution reactions on substituted benzenes have been extensively investigated through computational approaches, providing insights into reactivity and regioselectivity. nih.gov

Potential areas for computational investigation of this compound's reactivity include:

Nucleophilic addition to the carbonyl group: Modeling the reaction pathways with various nucleophiles to understand the influence of the fluoro and phenyl substituents on the reactivity of the aldehyde.

Electrophilic aromatic substitution: Determining the preferred sites of substitution on both the benzaldehyde and phenyl rings and rationalizing the regioselectivity based on the electronic effects of the substituents.

Photochemical reactions: Investigating the excited-state properties of the molecule to predict its behavior upon exposure to light.

These computational studies would typically involve locating transition states, calculating activation barriers, and analyzing the electronic structure along the reaction coordinate to provide a comprehensive understanding of the reaction mechanism.

Chemical Reactivity and Functional Group Transformations

Reactions Involving the Aldehyde Moiety

The aldehyde group is a versatile functional group that readily undergoes a variety of chemical transformations, making it a cornerstone of organic synthesis.

The electrophilic carbon atom of the carbonyl group in 5-Fluoro-2-phenylbenzaldehyde is susceptible to attack by nucleophiles. These reactions can proceed via either nucleophilic addition or a subsequent condensation pathway.

A prominent example of a condensation reaction is the formation of Schiff bases (imines) through reaction with primary amines. For instance, the reaction of a substituted benzaldehyde (B42025) with an aniline (B41778) derivative in an alcohol medium yields the corresponding Schiff base. This type of reaction is fundamental in the synthesis of various heterocyclic compounds and molecules with biological activity.

Another important class of condensation reactions is the Knoevenagel condensation, which involves the reaction of an aldehyde with an active methylene (B1212753) compound. These reactions are typically catalyzed by a weak base and result in the formation of a new carbon-carbon double bond. For example, the condensation of a benzaldehyde with malononitrile (B47326) in the presence of a suitable catalyst yields a benzylidenemalononitrile (B1330407) derivative. The reaction proceeds through the formation of a carbanionic intermediate from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the final product.

The reactivity of the aldehyde in these condensation reactions can be influenced by the electronic nature of the substituents on the aromatic ring. In the case of this compound, the fluorine atom exerts an electron-withdrawing inductive effect, which can enhance the electrophilicity of the carbonyl carbon, potentially increasing the rate of nucleophilic attack.

A study on the cyclocondensation of the structurally similar 2-fluoro-5-nitrobenzaldehyde (B1301997) with various amidines demonstrated that the reaction can lead to the formation of either quinazolines or 3-aminoisoquinolines, depending on the structure of the amidine. This highlights the utility of the aldehyde functional group in the synthesis of complex heterocyclic systems.

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes and ketones. This reaction involves the use of a phosphorus ylide, also known as a Wittig reagent, which is typically prepared by treating a phosphonium (B103445) salt with a strong base. The reaction of the ylide with an aldehyde, such as this compound, proceeds via a betaine (B1666868) or an oxaphosphetane intermediate to yield an alkene and triphenylphosphine (B44618) oxide.

A key feature of the Wittig reaction is its ability to provide stereocontrol over the resulting alkene. The stereoselectivity of the reaction is influenced by several factors, including the nature of the ylide, the reaction conditions, and the structure of the aldehyde. In the synthesis of stilbene (B7821643) derivatives, which are structurally related to the potential products of a Wittig reaction with this compound, the geometry of the resulting double bond can often be controlled. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to yield (Z)-alkenes. The substituents on the benzaldehyde can also influence the stereochemical outcome.

For the synthesis of stilbenes, a common strategy involves the reaction of a benzyltriphenylphosphonium (B107652) halide with an aryl aldehyde. The reaction conditions are generally mild and can tolerate a wide range of functional groups.

While direct carbonylation of the aldehyde C-H bond is not a common transformation, related carbonylation reactions of aryl halides are a cornerstone of modern organic synthesis for the introduction of carbonyl groups. These methods are highly relevant for the synthesis of derivatives of this compound. Palladium-catalyzed carbonylation reactions of aryl halides in the presence of various nucleophiles allow for the synthesis of carboxylic acids, esters, amides, and ketones.

For instance, the palladium-catalyzed carbonylation of an aryl halide precursor to this compound in the presence of an alcohol would yield the corresponding ester. Similarly, using an amine as the nucleophile would lead to the formation of an amide. These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a source of carbon monoxide.

The aldehyde group of this compound can be readily oxidized to a carboxylic acid using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4), chromic acid, and silver oxide. The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis.

A particularly noteworthy oxidation reaction of aldehydes is the Baeyer-Villiger oxidation. This reaction involves the treatment of an aldehyde or ketone with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form a formate (B1220265) ester, which can then be hydrolyzed to a carboxylic acid or a phenol (B47542). In the case of aldehydes, the reaction typically involves the migration of a hydride ion, leading to the formation of a carboxylic acid.

The regioselectivity of the Baeyer-Villiger reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The generally accepted order of migratory aptitude is: H > tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. For an aldehyde like this compound, the hydride has the highest migratory aptitude, and thus the expected product of a Baeyer-Villiger oxidation would be 5-fluoro-2-phenylbenzoic acid. However, in some cases, particularly with aromatic aldehydes, migration of the aryl group can occur, leading to the formation of a formate ester which upon hydrolysis yields a phenol. The electronic properties of the substituents on the aromatic ring can influence this migratory preference. Electron-donating groups on the aryl ring tend to increase its migratory aptitude.

The aldehyde group is highly reactive towards a wide range of reagents. In multi-step syntheses, it is often necessary to protect the aldehyde functionality to prevent unwanted side reactions. Acetals and dithioacetals are common protecting groups for aldehydes due to their stability under various reaction conditions and their ease of formation and removal.

Acetals are formed by the reaction of an aldehyde with two equivalents of an alcohol in the presence of an acid catalyst. Cyclic acetals, formed with a diol such as ethylene (B1197577) glycol, are particularly stable. The reaction is reversible, and the aldehyde can be regenerated by treatment with aqueous acid. Benzylidene acetals are a common protecting group for 1,2- and 1,3-diols, formed from the reaction of the diol with benzaldehyde.

Dithioacetals are the sulfur analogs of acetals and are formed by the reaction of an aldehyde with a thiol or a dithiol, such as 1,2-ethanedithiol (B43112) or 1,3-propanedithiol, typically in the presence of a Lewis acid catalyst. Dithioacetals are particularly stable to both acidic and basic conditions, making them robust protecting groups. They can be removed under reductive or oxidative conditions to regenerate the aldehyde.

Reactions Involving the Fluoro Substituent

The fluorine atom on the aromatic ring of this compound is generally unreactive under many conditions. However, it can participate in nucleophilic aromatic substitution (SNA r) reactions, particularly if the aromatic ring is activated by electron-withdrawing groups.

In a typical SNAr reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent loss of the leaving group restores the aromaticity of the ring. The rate of SNAr reactions is highly dependent on the nature of the nucleophile, the leaving group, and the electronic properties of the aromatic ring. The presence of strong electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the negatively charged Meisenheimer intermediate and facilitating the reaction.

In this compound, the aldehyde group is an electron-withdrawing group, which can activate the ring towards nucleophilic attack. The fluorine atom is located meta to the aldehyde group, which provides some activation, although less than if it were in the ortho or para position. The phenyl group at the 2-position will also influence the electronic properties of the ring. Nucleophiles such as alkoxides, amines, and thiolates can potentially displace the fluoride (B91410) ion under appropriate reaction conditions, leading to the formation of new substituted benzaldehyde derivatives.

Interactive Data Tables

Table 1: Common Reagents and Products for Reactions of the Aldehyde Moiety

| Reaction Type | Reagent(s) | Typical Product(s) |

| Schiff Base Formation | Primary Amine (e.g., Aniline) | Imine (Schiff Base) |

| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile), Base | Substituted Alkene |

| Wittig Reaction | Phosphorus Ylide (e.g., Ph3P=CH2) | Alkene |

| Oxidation | KMnO4, CrO3 | Carboxylic Acid |

| Baeyer-Villiger Oxidation | Peroxy Acid (e.g., m-CPBA) | Carboxylic Acid or Formate Ester |

| Acetal Formation | Alcohol (e.g., Ethanol), Acid Catalyst | Acetal |

| Dithioacetal Formation | Dithiol (e.g., Ethanedithiol), Lewis Acid | Dithioacetal |

Table 2: Factors Influencing Stereoselectivity in the Wittig Reaction

| Factor | Influence on Stereoselectivity |

| Ylide Stability | Stabilized ylides generally favor (E)-alkenes. |

| Ylide Stability | Non-stabilized ylides generally favor (Z)-alkenes. |

| Reaction Conditions | Salt-free conditions often increase (Z)-selectivity. |

| Aldehyde Structure | Steric hindrance can influence the approach of the ylide. |

Table 3: Migratory Aptitude in the Baeyer-Villiger Oxidation

| Group | Relative Migratory Aptitude |

| Hydride (H) | Highest |

| Tertiary Alkyl | High |

| Secondary Alkyl | Moderate |

| Phenyl | Moderate |

| Primary Alkyl | Low |

| Methyl | Lowest |

Selective Defluorination and Subsequent Functionalization

The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering its selective cleavage a significant challenge. While no specific studies on the selective defluorination of this compound have been reported, general methodologies for the hydrodefluorination (HDF) of fluoroaromatics offer insights into potential synthetic routes. These methods typically employ transition metal catalysts or metal-free conditions to replace a fluorine atom with hydrogen.

Catalytic HDF often relies on transition metals such as rhodium, iridium, palladium, or nickel complexes in the presence of a hydride source like silanes or hydrogen gas. For instance, rhodium-based catalysts have been shown to effectively mediate the hydrodefluorination of fluorobenzene (B45895) under mild aqueous conditions. Another approach involves the use of low-valent transition metal complexes that can insert into the C-F bond, followed by reductive elimination.

Metal-free HDF reactions have also been developed, utilizing strong reducing agents or frustrated Lewis pairs. These methods provide an alternative pathway for C-F bond activation, avoiding the use of expensive and potentially toxic heavy metals.

The selective defluorination of this compound would yield 2-phenylbenzaldehyde (B32115), a valuable building block in its own right. Subsequent functionalization of the newly formed C-H bond could then be explored to introduce a variety of substituents, further diversifying the molecular scaffold. The regioselectivity of such a defluorination would be a key consideration, with the position of the fluorine atom potentially influencing the reaction's feasibility and outcome.

Reactions Involving the Phenyl Ring

The biphenyl (B1667301) moiety of this compound presents opportunities for further functionalization through C-H activation strategies, allowing for the introduction of additional aryl or heteroaryl groups.

Directed C-H Functionalization Strategies

The aldehyde group in 2-phenylbenzaldehyde derivatives can act as a directing group in transition metal-catalyzed C-H functionalization reactions, guiding the catalyst to activate the ortho C-H bonds of the phenyl ring attached to the carbonyl group. However, in the case of this compound, the primary focus is often on the functionalization of the unsubstituted phenyl ring.

Palladium and rhodium catalysts are commonly employed for such transformations. For instance, palladium(II)-catalyzed ortho-arylation of benzaldehydes has been achieved using transient directing groups, which form an imine with the aldehyde in situ to direct the C-H activation. Similarly, rhodium(III) catalysts have been utilized for the C-H alkylation of arenes bearing directing groups with alkenes. While direct examples with this compound are scarce, the principles of directed C-H functionalization on the 2-phenyl ring are well-established for related biaryl systems. The directing group, often a removable auxiliary, coordinates to the metal center and positions it in proximity to the target C-H bond, leading to regioselective functionalization.

Table 1: Examples of Directed C-H Functionalization of Benzaldehyde and Biaryl Derivatives

| Catalyst System | Directing Group | Coupling Partner | Product | Yield (%) |

| Pd(OAc)₂ / L | Transient Imine | Aryl Iodide | ortho-Arylated Benzaldehyde | Varies |

| [RhCpCl₂]₂ / AgSbF₆ | Pyridine | Alkene | ortho-Alkenylated Biaryl | Varies |

| Ir(III) Complex | Carboxylic Acid | Alkyne | ortho-Alkynylated Benzoic Acid | Varies |

*L = Ligand

Further Arylation or Heteroarylation Reactions

Building upon the C-H activation strategies, this compound can undergo further arylation or heteroarylation to construct more complex polyaromatic systems. These reactions are typically catalyzed by palladium or other transition metals and involve the coupling of the biaryl scaffold with aryl or heteroaryl halides, or their organometallic equivalents.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose. For instance, if this compound were to be converted to its corresponding boronic acid or ester derivative, it could be coupled with a variety of aryl and heteroaryl halides. Conversely, conversion of the molecule to an aryl halide would enable coupling with various boronic acids. The electronic nature of the fluoro and aldehyde substituents would influence the reactivity of the substrate in these coupling reactions.

Derivatization Strategies for Enhancing Synthetic Utility

The aldehyde functional group is a versatile handle for a wide range of chemical transformations, allowing for the conversion of this compound into a variety of useful synthetic intermediates.

Classic carbonyl chemistry, such as the Wittig reaction and Knoevenagel condensation, can be readily applied to the aldehyde moiety. The Wittig reaction allows for the conversion of the aldehyde to an alkene with a defined stereochemistry, depending on the nature of the ylide used. This provides a route to stilbene derivatives and other vinyl compounds.

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, catalyzed by a base, to yield an α,β-unsaturated product. This reaction is valuable for the synthesis of compounds with extended conjugation and for the introduction of various functional groups.

Table 2: Potential Derivatization Reactions of the Aldehyde Group in 2-Phenylbenzaldehyde Derivatives

| Reaction | Reagent(s) | Product Type |

| Wittig Reaction | Phosphonium Ylide | Alkene |

| Knoevenagel Condensation | Active Methylene Compound | α,β-Unsaturated Compound |

| Reductive Amination | Amine, Reducing Agent | Amine |

| Oxidation | Oxidizing Agent | Carboxylic Acid |

| Reduction | Reducing Agent | Alcohol |

These derivatization strategies significantly expand the synthetic utility of this compound, providing access to a broad spectrum of molecules with potential applications in materials science and medicinal chemistry. The fluorine substituent can impart unique properties, such as altered lipophilicity and metabolic stability, to the resulting derivatives.

Applications in Advanced Organic Synthesis

Role as a Key Intermediate and Building Block in Complex Molecule Construction

5-Fluoro-2-phenylbenzaldehyde serves as a crucial starting material or intermediate in the synthesis of a wide array of complex organic molecules. Its utility stems from the strategic placement of the fluoro and aldehyde functional groups on the biphenyl (B1667301) framework, which allows for selective transformations and the introduction of molecular diversity.

The presence of a fluorine atom in this compound is particularly significant for the synthesis of fluorinated heterocyclic compounds. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, binding affinity, and lipophilicity.

The aldehyde functional group in this compound provides a reactive handle for a variety of cyclization reactions to form heterocyclic rings. For instance, it can undergo condensation reactions with amines to form imines, which can then be further elaborated into nitrogen-containing heterocycles. The fluorine atom can influence the reactivity of the aldehyde and the stability of the resulting heterocyclic system.

Research has shown that fluorinated benzoxazoles, which can be synthesized from precursors structurally related to this compound, exhibit a range of biological activities. nih.gov The synthesis often involves the reaction of a fluorinated phenol (B47542) with a nitrating agent, followed by subsequent reactions to build the oxazole (B20620) ring. nih.gov While not a direct example using this compound, this highlights the general strategy of using fluorinated aromatic aldehydes in the construction of bioactive heterocyclic systems.

This compound is an excellent precursor for the synthesis of polyfunctionalized organic compounds with intricate and advanced architectures. The aldehyde group can be readily transformed into a variety of other functional groups, such as alcohols, carboxylic acids, or alkynes, through standard organic transformations. These transformations, coupled with the reactivity of the biphenyl system and the influence of the fluorine substituent, allow for the construction of highly substituted and complex molecules.

For example, the aldehyde can participate in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, thereby increasing synthetic efficiency. The fluorine atom can direct the regioselectivity of these reactions and influence the stereochemical outcome.

A study on the microwave-mediated synthesis of an arylboronate library demonstrated the versatility of related substituted benzaldehydes in building complex structures. acs.org For instance, a substituted benzaldehyde (B42025) was converted to a phenoxy derivative, which then underwent a Suzuki-Miyaura cross-coupling reaction to form a biaryl compound. acs.org This illustrates how the aldehyde functionality can be preserved while other parts of the molecule are modified, leading to polyfunctionalized structures.

The inherent biphenyl structure of this compound makes it a direct precursor for the synthesis of more complex biaryl systems. The term "biaryl" refers to a class of compounds containing two aromatic rings linked by a single bond. These motifs are prevalent in many natural products, pharmaceuticals, and materials.

The aldehyde group of this compound can be used to introduce further complexity. For example, it can be a handle for extending the carbon chain or for introducing other functional groups that can then participate in further cross-coupling reactions to build even larger poly-aryl systems. The fluorine atom can influence the electronic properties of the biphenyl system, which in turn can affect the reactivity and selectivity of subsequent transformations.

The synthesis of biaryl compounds is often achieved through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. acs.org In these reactions, an organoboron compound is coupled with an organic halide in the presence of a palladium catalyst. acs.org While this compound itself already possesses the biaryl core, its aldehyde functionality allows for further derivatization to create more elaborate biaryl structures. For instance, the aldehyde could be converted to a halide or a triflate, which could then participate in another cross-coupling reaction to form a terphenyl system.

Contributions to the Development of Novel Synthetic Methodologies

The unique reactivity of this compound and related structures has contributed to the development of new and innovative synthetic methodologies in organic chemistry.

The presence of the fluorine atom and the aldehyde group on the biphenyl scaffold allows chemists to explore new transformations and to study the effects of these substituents on reaction mechanisms. For example, the development of new C-H functionalization reactions, where a carbon-hydrogen bond is selectively transformed into a carbon-carbon or carbon-heteroatom bond, has been a major focus in modern organic synthesis. The electronic properties of the fluorine atom in this compound can influence the reactivity of the C-H bonds in the aromatic rings, potentially leading to novel and selective functionalization reactions.

Furthermore, the aldehyde group can act as a directing group in transition metal-catalyzed reactions, guiding the catalyst to a specific C-H bond and enabling site-selective functionalization. Research in this area has led to the development of powerful methods for the efficient construction of complex molecules.

Utility in the Construction of Scaffolds for Chemical Biology Research

The fluorinated biphenyl scaffold of this compound is a valuable motif in the design and synthesis of molecules for chemical biology research. Chemical biology aims to study and manipulate biological systems using chemical tools. The introduction of fluorine into bioactive molecules can lead to improved properties, such as enhanced metabolic stability and increased binding affinity for biological targets.

The aldehyde functionality of this compound provides a convenient point of attachment for conjugating the molecule to other chemical entities, such as fluorescent dyes, affinity tags, or other bioactive molecules. This allows for the creation of chemical probes that can be used to study biological processes, such as protein-protein interactions or enzyme activity.

For example, a molecule derived from a fluorinated biphenyl scaffold could be used as a starting point for the development of a new drug. The fluorine atom could enhance the drug's potency and pharmacokinetic properties, while the biphenyl core could provide the necessary structural framework for binding to a specific protein target. The aldehyde group could be used to attach a linker that allows for the conjugation of the drug to a targeting moiety, such as an antibody, to deliver the drug specifically to cancer cells.

The development of radioligands for imaging techniques like Positron Emission Tomography (PET) often involves the incorporation of fluorine-18. The synthesis of a deuterium-substituted radioligand for the peripheral benzodiazepine (B76468) receptor (PBR) involved a precursor containing a 5-fluoro-2-phenoxyphenyl group, highlighting the importance of this scaffold in developing tools for chemical biology and medical imaging. nih.gov

Mechanistic Investigations of Key Reactions

Elucidation of Reaction Pathways for the Synthesis of 5-Fluoro-2-phenylbenzaldehyde

The primary synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. vulcanchem.comunica.it This pathway involves the palladium-catalyzed reaction between an aryl halide and an organoboron species. For the synthesis of this compound, the typical reactants are 2-bromo-5-fluorobenzaldehyde (B45324) and phenylboronic acid.

The reaction proceeds through a well-established catalytic cycle, which is initiated by the oxidative addition of the aryl halide to a palladium(0) complex. This is followed by a transmetalation step with the organoboron compound, and the cycle is completed by reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. researchgate.net

An alternative conceptual pathway involves the formylation of 5-fluoro-1,1'-biphenyl. However, direct formylation of arenes can be challenging due to the instability of formylating reagents. thieme-connect.de Methods like the Vilsmeier-Haack reaction could be employed, but the Suzuki-Miyaura coupling remains the more common and efficient method for this specific transformation.

In some related synthetic strategies for fluorinated benzaldehydes, photochemical decomposition of diazonium fluoroborates has been utilized to introduce the fluorine atom onto a benzaldehyde (B42025) precursor. nih.gov Another approach involves the use of difluorocarbene reagents which can lead to the formation of fluorinated carbonyl compounds through various insertion or cycloaddition pathways. cas.cn

Understanding Catalytic Cycles in Transition-Metal-Mediated Processes

The synthesis of this compound via Suzuki-Miyaura coupling is a prime example of a transition-metal-mediated process, with palladium being the most common metal catalyst. unica.itnih.gov The catalytic cycle for this reaction is a sequence of fundamental organometallic reactions.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction consists of three key steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (2-bromo-5-fluorobenzaldehyde) to form a palladium(II) intermediate. In this step, the palladium center is inserted into the carbon-bromine bond, leading to the formation of an arylpalladium(II) halide complex. nih.gov

Transmetalation: The arylpalladium(II) halide complex then reacts with the organoboron reagent (phenylboronic acid), which is activated by a base. The base (e.g., sodium carbonate, potassium carbonate) forms a boronate species, which facilitates the transfer of the phenyl group from the boron atom to the palladium center, displacing the halide. This results in a diarylpalladium(II) complex. rsc.org

Reductive Elimination: The final step is the reductive elimination from the diarylpalladium(II) complex. The two aryl groups (the 5-fluoro-2-formylphenyl group and the phenyl group) couple to form the final product, this compound. This step regenerates the palladium(0) catalyst, which can then enter another catalytic cycle. nih.govsci-hub.se

The efficiency of this cycle is highly dependent on the ligands coordinated to the palladium center, which influence the solubility, stability, and reactivity of the catalytic species.

Characterization and Reactivity Studies of Transient Intermediates

The direct observation and characterization of the transient intermediates in the Suzuki-Miyaura catalytic cycle are challenging due to their short lifetimes. However, various spectroscopic techniques and mechanistic studies have provided significant insights.

Palladacycles: In some palladium-catalyzed C-H activation reactions, stable palladacycle intermediates can be formed, where the palladium atom is part of a ring structure with the substrate. nih.govsci-hub.se These can be characterized by NMR spectroscopy and X-ray crystallography. For the synthesis of this compound, a palladacycle could potentially form through the coordination of the aldehyde's oxygen to the palladium center.

Oxidative Addition Intermediates: The arylpalladium(II) halide complexes formed after oxidative addition are key intermediates. Their structure and reactivity are influenced by the supporting ligands. In some cases, these intermediates have been isolated and characterized. rsc.org

High-Valent Palladium Species: While the standard Suzuki cycle involves Pd(0) and Pd(II) species, high-valent Pd(IV) intermediates have been proposed and identified in related cross-coupling reactions. These can arise from the oxidative addition of a second equivalent of an electrophile to the Pd(II) center. nih.gov

Transient Imine Intermediates: For reactions involving aldehydes, a transient directing group strategy can be employed. The aldehyde can react with an amine co-catalyst to form a transient imine. This imine then directs the palladium catalyst to a specific C-H bond for activation. rsc.orgresearchgate.net After the C-C bond formation, the imine is hydrolyzed back to the aldehyde, releasing the product.

Studies on related systems have shown that the transmetalation step can proceed through different mechanisms, and in some instances, stable transmetalation products of the type [Pd(C^N)(aryl)(PPh3)] have been isolated and characterized, providing direct evidence for this step in the catalytic cycle. rsc.org

Kinetic Analysis to Determine Rate-Limiting Steps

In many cases, either the oxidative addition of the aryl halide to the Pd(0) complex or the transmetalation step is found to be rate-limiting. unica.it

Oxidative Addition as Rate-Limiting Step: This is often the case for unreactive aryl halides, such as aryl chlorides, or when using sterically hindered substrates. The electronic nature of the aryl halide plays a crucial role; electron-withdrawing groups on the aryl ring can accelerate this step.

Transmetalation as Rate-Limiting Step: This step can be slow if the organoboron reagent is not sufficiently activated or if there is steric hindrance around the palladium center that impedes the approach of the boronate species. The choice of base is critical in facilitating this step.

In some catalytic systems that utilize transient directing groups, the C-H activation step itself has been identified as the rate-determining step. researchgate.net For the synthesis of this compound, a detailed kinetic study would be necessary to definitively identify the rate-limiting step under specific reaction conditions.

Impact of Reaction Conditions (Solvents, Additives, Temperature) on Mechanism and Selectivity

The outcome of the synthesis of this compound is highly sensitive to the reaction conditions.

Table 1: Impact of Reaction Conditions

| Parameter | Effect on Mechanism and Selectivity |

|---|---|

| Solvents | The polarity and coordinating ability of the solvent can influence the stability of intermediates and the rates of the individual steps in the catalytic cycle. For instance, polar aprotic solvents like DMF and THF are commonly used. cas.cncas.cnsioc.ac.cn The choice of solvent can also affect the solubility of the reactants and the catalyst. |

| Additives (Bases) | The base is essential for activating the phenylboronic acid in the transmetalation step. The strength and nature of the base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) can impact the reaction rate and yield. unica.itsci-hub.se Stronger bases can sometimes lead to side reactions, such as catalyst decomposition. |

| Additives (Ligands) | Phosphine (B1218219) ligands (e.g., PPh₃) or N-heterocyclic carbene (NHC) ligands are crucial for stabilizing the palladium catalyst, preventing its aggregation into inactive palladium black, and tuning its reactivity and selectivity. unica.itnih.govethz.ch The steric and electronic properties of the ligand can significantly alter the course of the reaction. |

| Temperature | Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to catalyst decomposition and the formation of undesired byproducts. cas.cnacs.org The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining the stability of the catalyst and intermediates. |

For example, in related palladium-catalyzed reactions, a switch of solvent from THF to DMF can significantly alter the yield. sioc.ac.cn Similarly, the choice of base and the specific phosphine ligand can be the difference between a high-yielding reaction and one that fails to produce the desired product. The presence of additives like water can also influence the reaction pathway, sometimes switching from an intramolecular to an intermolecular reaction. sioc.ac.cn

Future Research Directions and Unexplored Avenues for 5 Fluoro 2 Phenylbenzaldehyde

Development of Sustainable and Green Synthetic Protocols

The future synthesis of 5-Fluoro-2-phenylbenzaldehyde and its derivatives must align with the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. Current industrial syntheses of related benzaldehydes can be polluting and require harsh conditions, highlighting the need for greener alternatives google.com. Research should be directed towards developing protocols that utilize benign solvents, reduce waste, and are energy-efficient.

Key areas for investigation include:

Aqueous Synthesis: Exploring water as a solvent is a primary goal of green chemistry. The use of waste curd water, which is acidic, has been shown to be an effective medium for the synthesis of 2-arylbenzimidazoles from aldehydes, presenting a novel, eco-friendly approach researchgate.net. Investigating the feasibility of similar aqueous systems for reactions involving this compound could lead to more sustainable processes.

Organocatalysis: Metal-free catalytic systems are highly desirable to avoid toxic and costly metal waste. For instance, L-proline has been successfully used as a catalyst for the intramolecular hydroacylation of 2-vinylbenzaldehyde (B1595024) derivatives under metal-free conditions . Applying organocatalysis to transformations of this compound could provide efficient and environmentally friendly synthetic routes.

Energy-Efficient Methods: Technologies like microwave irradiation and mechanochemistry (ball milling) can significantly accelerate reaction times, reduce solvent usage, and sometimes lead to novel reactivity researchgate.net. Microwave-assisted synthesis has been shown to be a greener approach for preparing functionalized heterocycles from aldehydes researchgate.net. Investigating the application of these energy-efficient techniques to the synthesis and transformations of this compound is a promising avenue.

| Green Chemistry Approach | Potential Advantages | Relevant Research Context |

|---|---|---|

| Aqueous Synthesis (e.g., using curd water) | Eliminates hazardous organic solvents, utilizes waste products, biodegradable. | Proven effective for synthesis of related 2-aryl heterocycles researchgate.net. |

| Organocatalysis (e.g., using L-proline) | Avoids heavy metal contamination, often uses milder conditions, catalysts can be biodegradable. | Successful in metal-free hydroacylation of related vinylbenzaldehydes . |

| Microwave-Assisted Synthesis | Drastically reduced reaction times, improved yields, lower energy consumption. | Demonstrated as an eco-friendly method for synthesizing benzazoles from aldehydes researchgate.net. |

| Mechanochemistry (Ball Milling) | Solvent-free conditions, reduced waste, can enable reactions with insoluble reagents. | Shown to enable ultra-fast Wittig olefination under ambient, solvent-free conditions researchgate.net. |

Exploration of Unconventional Reactivity Patterns and Transformations

The unique substitution pattern of this compound invites the exploration of reactivity beyond standard aldehyde chemistry. The interplay between the electron-withdrawing fluorine atom and the sterically demanding phenyl group could be leveraged to control regioselectivity and enable novel molecular constructions.

Site-Selective C–H Functionalization: A significant challenge in organic synthesis is controlling site selectivity. Recent breakthroughs have shown that a temporary directing group strategy can achieve highly selective meta-C–H olefination of 2-phenylbenzaldehyde (B32115) derivatives nih.gov. This approach overcomes the inherent tendency for ortho-functionalization. Applying this methodology to this compound would be a logical next step, potentially providing a powerful tool for elaborating the molecular core with high precision. The electronic effect of the fluorine atom could further influence the selectivity of this transformation.

Intramolecular Cyclization Reactions: The 2-phenylbenzaldehyde framework is a precursor for the synthesis of fluorenones, an important class of compounds in material and medicinal sciences researchgate.net. The meta-olefinated products of 2-phenylbenzaldehyde have been expediently converted into fluorenones and benzo[c]chromenones through oxidative cyclization nih.gov. Exploring similar intramolecular cyclization strategies with this compound could yield novel fluorinated polycyclic aromatic compounds with potentially unique photophysical or biological properties.

Novel Bond Formations: The aldehyde's C-H bond is a reactive handle for innovative transformations. For example, a transition-metal-free method has been developed for the formal insertion of difluoromethylene (CF2) into the C-H bonds of aldehydes cas.cn. Applying this to this compound could lead to the synthesis of unique α,α-difluoromethyl ketones, further expanding the library of accessible fluorinated compounds.

| Transformation Type | Description | Potential Outcome | Reference for Related Reactivity |

|---|---|---|---|

| meta-C–H Functionalization | Using a temporary directing group to guide olefination to the meta-position of the benzaldehyde (B42025) ring. | Selective synthesis of complex, functionalized biaryl structures. | nih.gov |

| Oxidative Cyclization | Intramolecular reaction to form a new ring system, such as a fluorenone. | Access to novel fluorinated fluorenones and other polycyclic systems. | nih.govresearchgate.net |

| Difluoromethylene Insertion | Formal insertion of a CF2 group into the aldehydic C-H bond. | Synthesis of unique fluorinated ketones. | cas.cn |

Integration of Advanced Computational Modeling for Predictive Synthesis Design

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for modern synthetic planning. For a molecule like this compound, DFT can provide deep insights into its electronic structure, reactivity, and the mechanisms of its transformations, thereby guiding experimental design and saving resources.

Future research should leverage computational modeling to:

Predict Reaction Pathways and Selectivity: DFT calculations can model transition states to predict the feasibility and outcome of reactions. For example, in the C–H functionalization of 2-phenylbenzaldehyde, computational studies could help rationalize the observed meta-selectivity and predict how the 5-fluoro substituent will influence the energy barriers for competing ortho, meta, and para pathways nih.gov.

Elucidate Electronic Properties: The fluorine atom significantly alters the electronic landscape of the molecule. DFT calculations can precisely map properties like the molecular electrostatic potential surface and frontier molecular orbitals researchgate.net. This information is crucial for predicting sites susceptible to nucleophilic or electrophilic attack and understanding the molecule's behavior in redox reactions. Studies on related molecules like 4-fluorobenzaldehyde (B137897) have used periodic DFT calculations to provide a thorough vibrational portrait, which helps in understanding intermolecular interactions and crystal packing researchgate.net.

Design Novel Catalysts: Computational modeling can be used to design catalysts tailored for specific transformations. By simulating the interaction between this compound and a proposed catalyst, researchers can optimize the catalyst structure for higher activity and selectivity before committing to laboratory synthesis. This approach has been applied to understand stereoselectivity in asymmetric reactions ethz.ch.

Synergistic Approaches with Emerging Technologies (e.g., Photoredox, Electrochemistry)

The fusion of this compound's unique properties with emerging synthetic technologies like photoredox catalysis and electrochemistry represents a frontier of research. These methods use light or electrical energy to drive reactions under mild conditions, often accessing unique reactive intermediates and pathways not available through traditional thermal methods.

Photoredox Catalysis: This technology uses light to generate radical intermediates, enabling novel bond formations. Photoredox catalysis has been employed for the deoxygenative radical cyclization of biarylcarboxylic acids to synthesize fluorenones, a transformation highly relevant to the 2-phenylbenzaldehyde scaffold researchgate.net. Another application is the generation of alkoxyl radicals from carboxylic acids, enabling selective C(sp3)-H functionalization liverpool.ac.uk. Future work could explore the photoredox-catalyzed functionalization of this compound, using its aldehyde group or C-H bonds as handles for radical-based transformations. The combination of photoredox and cobalt catalysis has also proven effective for reductive couplings of aldehydes chinesechemsoc.org.

Electrochemistry: Electrochemical synthesis offers a powerful, reagent-free method for oxidation and reduction. It provides precise control over reaction potentials, which can be tuned to achieve high selectivity. While specific electrochemical applications for this compound are unexplored, methods for synthesizing aromatic nitro compounds under electrochemical conditions have been patented, indicating the potential for applying this technology to functionalize aromatic rings google.com. Future studies could investigate the electro-oxidative cyclization of this compound derivatives or its use in electrosynthetic C-H functionalization reactions.

The electron-withdrawing nature of the fluorine atom in this compound makes it an intriguing substrate for these redox-based technologies, as it can significantly influence the stability and reactivity of radical or ionic intermediates.

Q & A

Basic: What are the primary synthetic routes for 5-Fluoro-2-phenylbenzaldehyde, and how do reaction conditions influence yield?

Answer:

The synthesis of this compound typically involves Friedel-Crafts acylation or directed ortho-metalation strategies. For example:

- Friedel-Crafts Acylation : Analogous to 5-Fluoro-2-methoxybenzaldehyde synthesis (), the phenyl group can be introduced via formylation of a fluorinated aromatic precursor (e.g., 2-fluoroanisole) using formyl chloride and AlCl₃ under anhydrous conditions at low temperatures (~0–5°C) to minimize side reactions. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of substrate to formyl chloride) and catalyst loading (10–15 mol% AlCl₃).

- Directed Metalation : A fluoro-substituted benzaldehyde precursor can undergo directed ortho-metalation with phenyl Grignard reagents, followed by quenching with DMF to introduce the aldehyde group. This method avoids harsh acids but requires inert atmospheres and low temperatures (-78°C).

Key Considerations : Side reactions like over-acylation or demethylation (in methoxy analogs) necessitate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:

Standard characterization includes:

- NMR Spectroscopy :

- ¹H NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Fluorine-induced splitting in aromatic protons (e.g., doublets or triplets) confirms substitution patterns.

- ¹⁹F NMR : A singlet near δ -110 ppm indicates the fluorine atom’s electronic environment.

- Mass Spectrometry (HRMS) : Exact mass confirmation (theoretical [M+H]⁺ = 215.0774 for C₁₃H₁₀F₀O) ensures molecular integrity.

- HPLC-PDA : Purity >98% is achievable using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm).

Note : Contaminants like unreacted precursors (e.g., 2-fluoroanisole) or oxidation byproducts (e.g., carboxylic acids) must be ruled out via TLC or GC-MS .

Advanced: How can contradictory spectral data (e.g., unexpected splitting in ¹H NMR) be resolved for this compound?

Answer:

Contradictions in NMR data often arise from:

- Dynamic Effects : Rotameric interconversion of the aldehyde group at room temperature can cause peak broadening. Low-temperature NMR (e.g., -40°C in CDCl₃) stabilizes conformers, resolving splitting patterns.

- Impurity Interference : Residual solvents (e.g., DMF) or moisture may induce shifts. Drying samples over molecular sieves and using deuterated solvents (e.g., DMSO-d₆) improves clarity.

- Fluorine Coupling : Fluorine (I=½) couples with adjacent protons, creating complex splitting. Simulation software (e.g., MestReNova) helps deconvolute patterns.

Case Study : In 5-Fluoro-2-methoxybenzaldehyde (), methoxy protons show coupling with fluorine (³JHF ≈ 8 Hz), which must be differentiated from aldehyde proton interactions .

Advanced: What strategies optimize the stability of this compound during storage and reactions?

Answer:

- Storage : Store under argon at -20°C in amber vials to prevent photodegradation. Desiccants (silica gel) mitigate aldehyde oxidation to carboxylic acids.

- Reaction Conditions : Avoid prolonged exposure to basic or aqueous environments. In Suzuki-Miyaura couplings (if applicable), use anhydrous solvents (THF, toluene) and Pd catalysts (e.g., Pd(PPh₃)₄) under inert gas.

- Stability Testing : Monitor decomposition via accelerated stability studies (40°C/75% RH for 14 days) with HPLC .

Advanced: How can computational modeling aid in predicting reactivity or biological activity of this compound?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., aldehyde carbon) for nucleophilic attacks.

- Docking Studies : For biological applications (e.g., enzyme inhibition), dock the compound into target proteins (e.g., kinases) using AutoDock Vina. The trifluoromethyl group (in analogs like ) enhances binding via hydrophobic interactions.

- QSAR Models : Correlate substituent effects (e.g., fluorine’s electronegativity) with bioactivity using datasets from PubChem .

Basic: What are the key applications of this compound in medicinal chemistry?

Answer:

- Intermediate for Drug Synthesis : Used in preparing fluorinated chalcones (anticancer agents) or benzodiazepine analogs (CNS therapeutics).

- Probe for Enzyme Studies : The aldehyde group reacts with lysine residues, making it useful in activity-based protein profiling (ABPP) .

Advanced: How to address low yields in cross-coupling reactions involving this compound?

Answer:

Low yields in reactions like Heck or Ullmann couplings may stem from:

- Deactivation by Fluorine : The electron-withdrawing fluorine reduces aromatic ring reactivity. Use electron-rich coupling partners (e.g., p-methoxyphenylboronic acid) and Pd catalysts with bulky ligands (XPhos) to enhance turnover.

- Aldehyde Protection : Temporarily protect the aldehyde as an acetal (e.g., using ethylene glycol) to prevent side reactions. Deprotect post-coupling with HCl/MeOH .

Basic: What safety precautions are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste.

- First Aid : For eye contact, irrigate with water for 15 minutes (). Avoid skin contact due to potential sensitization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.